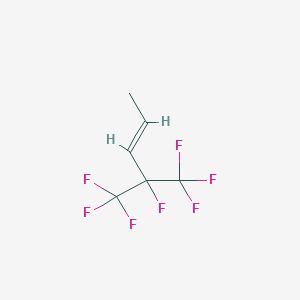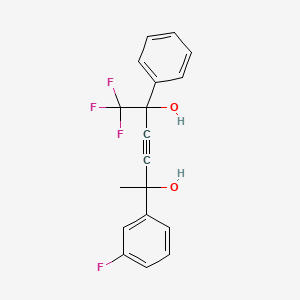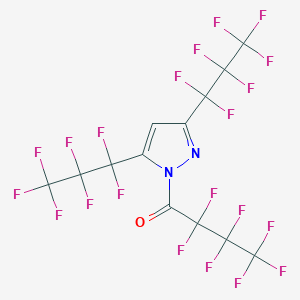
Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate
Vue d'ensemble
Description
Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate is a chemical compound with the molecular formula C6H9F5O2Si and a molecular weight of 236.21 g/mol . It is known for its unique properties, including a density of 1.2±0.1 g/cm³ and a boiling point of 93.0±40.0 °C at 760 mmHg . This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity.
Méthodes De Préparation
Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2,2,3,3,3-pentafluoropropanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s fluorinated nature may influence its reactivity under certain conditions.
Common reagents used in these reactions include bases like triethylamine for substitution reactions and acids or water for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate has several scientific research applications:
Biology and Medicine: The compound has shown potential in drug development, particularly as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique reactivity and properties.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate involves its ability to introduce the trimethylsilyl group into various substrates. This modification can alter the physical and chemical properties of the target molecules, enhancing their stability, reactivity, or biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified.
Comparaison Avec Des Composés Similaires
Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate can be compared with other similar compounds, such as:
Trimethylsilyl acetate: Used in similar applications but lacks the fluorinated component, which can influence reactivity and stability.
Trimethylsilyl trifluoroacetate: Another fluorinated silyl ester, but with different reactivity and applications due to the trifluoromethyl group.
Trimethylsilyl chloride: A common silylating agent, but without the ester functionality and fluorinated properties.
The uniqueness of this compound lies in its combination of the trimethylsilyl group and the highly electronegative pentafluoropropanoate moiety, which imparts distinctive reactivity and properties .
Propriétés
IUPAC Name |
trimethylsilyl 2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5O2Si/c1-14(2,3)13-4(12)5(7,8)6(9,10)11/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUNIRMVMASACA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F5O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045672 | |
| Record name | Trimethylsilyl perfluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24930-02-7 | |
| Record name | Trimethylsilyl perfluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propyl]epoxide](/img/structure/B3040812.png)


![[2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propyl]oxirane](/img/structure/B3040817.png)




![N1-{6-[3-(trifluoromethyl)phenoxy]-3-pyridyl}-2,3,3-trichloroacrylamide](/img/structure/B3040824.png)
![N1-[2-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040829.png)
![N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040830.png)


![N1-[2-(4-fluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040834.png)
